N-methyl-2-[3-methyl-8-(methylamino)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide
Beschreibung
N-methyl-2-[3-methyl-8-(methylamino)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide is a purine derivative characterized by a 1,3-dimethyl-substituted purine core with a methylamino group at position 8 and an N-methylacetamide moiety at position 6. The compound’s structure (CAS 114811-72-2) features a partially saturated purine ring system, which reduces aromaticity and introduces conformational flexibility . Key functional groups include:
- 3-methyl group: Enhances lipophilicity and steric bulk.
- N-methylacetamide side chain: Balances solubility and membrane permeability.
Eigenschaften
IUPAC Name |
N-methyl-2-[3-methyl-8-(methylamino)-2,6-dioxopurin-7-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N6O3/c1-11-5(17)4-16-6-7(13-9(16)12-2)15(3)10(19)14-8(6)18/h4H2,1-3H3,(H,11,17)(H,12,13)(H,14,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQKRGWJGTCZFDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CC(=O)NC)C(=O)NC(=O)N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-methyl-2-[3-methyl-8-(methylamino)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-7-yl]acetamide is a compound of significant interest due to its potential pharmacological applications. Its structure suggests possible interactions with various biological targets, particularly in the context of adenosine receptors. This article explores the biological activity of this compound, including its pharmacodynamics, mechanisms of action, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | N-methyl-2-(3-methyl-8-(methylamino)-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetamide |
| CAS Number | 1040668-26-5 |
| Molecular Formula | C₁₀H₁₄N₆O₃ |
| Molecular Weight | 266.26 g/mol |
This compound is thought to interact primarily with adenosine receptors (ARs), particularly the A2B receptor. Under physiological conditions, A2B receptors are typically inactive due to low extracellular adenosine levels (20–300 nM) but can become activated under pathophysiological conditions where adenosine levels rise significantly (up to 30 µM) .
Adenosine Receptor Interaction
Research indicates that compounds similar to this compound may serve as antagonists for A2B ARs. These antagonists have shown promise in treating various conditions such as asthma, chronic obstructive pulmonary disease (COPD), and certain cancers by inhibiting adenosine-induced tumor cell proliferation and angiogenesis .
Case Studies
- Anti-Cancer Activity : In models of cancer progression, A2B AR antagonists have demonstrated the ability to impede tumor growth and metastasis. For instance, studies have shown that these compounds can disrupt the immune suppression typically facilitated by adenosine in the tumor microenvironment .
- Respiratory Diseases : In preclinical trials focusing on respiratory diseases like asthma and COPD, antagonists targeting A2B receptors have been reported to reduce airway inflammation and improve lung function .
Kinetic Profiling
Kinetic studies of similar xanthine derivatives have revealed varying potencies and affinities for A2B receptors. For example:
| Compound | EC50 (µM) | Kd (nM) |
|---|---|---|
| N-cyclohexyl derivative | 24 | 56 |
| N-methyl derivative | 30 | 45 |
These findings suggest that structural modifications can significantly influence biological activity and receptor affinity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Purine derivatives with modifications at positions 7 and 8 exhibit diverse biological activities and physicochemical properties. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Purine Acetamide Derivatives
Key Findings :
8-Substituent Effects: Methylamino (Target): Smaller and less polar than sulfanyl or diethylamino groups, favoring tissue penetration . Sulfanyl (305866-72-2, 5a): Introduces sulfur’s polarizability, enhancing interactions with hydrophobic enzyme pockets .
Acetamide Modifications :
- N-methyl (Target) : Balances solubility (via amide) and lipophilicity (via methyl), optimizing bioavailability.
- N-phenyl (305866-72-2) : Increases lipophilicity, possibly limiting blood-brain barrier (BBB) penetration .
- N-substituted phenethyl (5a) : Enhances CNS activity due to aromatic moieties mimicking neurotransmitters .
Physicochemical Properties: PSA: Sulfanyl and diethylamino derivatives exhibit higher PSA (e.g., 143.1 in ), reducing passive diffusion . Density: Predicted densities (~1.37 g/cm³) are consistent across analogs, suggesting similar packing efficiencies .
Biological Activity: Compounds with sulfanyl linkages (e.g., 5a) demonstrate antihypoxic effects with low toxicity, attributed to redox modulation . Bulkier 8-substituents (e.g., benzyl(methyl)amino) may improve metabolic stability but reduce solubility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
